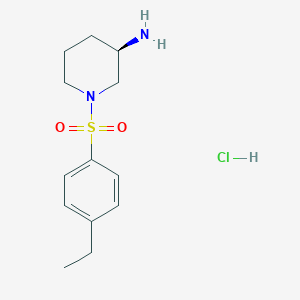
(R)-1-((4-Ethylphenyl)sulfonyl)piperidin-3-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-((4-Ethylphenyl)sulfonyl)piperidin-3-amine hydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that is widely used as a building block in organic synthesis and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-((4-Ethylphenyl)sulfonyl)piperidin-3-amine hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of amino alcohols.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced using sulfonyl chlorides in the presence of a base such as triethylamine.
Attachment of the Ethylphenyl Group: The ethylphenyl group can be attached through a nucleophilic substitution reaction using an appropriate ethylphenyl halide.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
®-1-((4-Ethylphenyl)sulfonyl)piperidin-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, sulfonyl chlorides, and other electrophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce secondary or tertiary amines .
Aplicaciones Científicas De Investigación
®-1-((4-Ethylphenyl)sulfonyl)piperidin-3-amine hydrochloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of ®-1-((4-Ethylphenyl)sulfonyl)piperidin-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: A basic six-membered heterocyclic amine used in various chemical syntheses.
Piperidinone: A ketone derivative of piperidine with different chemical properties and applications.
Spiropiperidines: Compounds with a spiro-connected piperidine ring, often used in drug design.
Uniqueness
®-1-((4-Ethylphenyl)sulfonyl)piperidin-3-amine hydrochloride is unique due to the presence of the ethylphenyl and sulfonyl groups, which confer specific chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets .
Propiedades
Fórmula molecular |
C13H21ClN2O2S |
|---|---|
Peso molecular |
304.84 g/mol |
Nombre IUPAC |
(3R)-1-(4-ethylphenyl)sulfonylpiperidin-3-amine;hydrochloride |
InChI |
InChI=1S/C13H20N2O2S.ClH/c1-2-11-5-7-13(8-6-11)18(16,17)15-9-3-4-12(14)10-15;/h5-8,12H,2-4,9-10,14H2,1H3;1H/t12-;/m1./s1 |
Clave InChI |
CUSSNDHRYNUUEX-UTONKHPSSA-N |
SMILES isomérico |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H](C2)N.Cl |
SMILES canónico |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


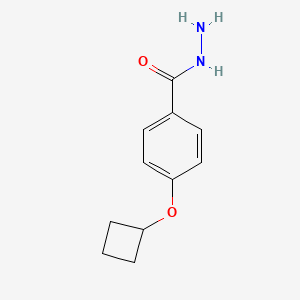

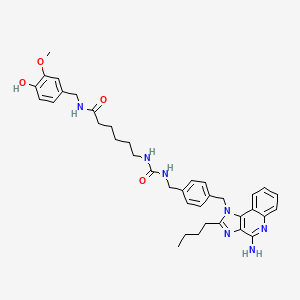
![14-(2-Hydroxyethyl)-13,15-dioxo-8-oxa-14-azapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2(7),3,5,9,11,16(20),17-octaene-4,6-disulfonic acid](/img/structure/B14763536.png)
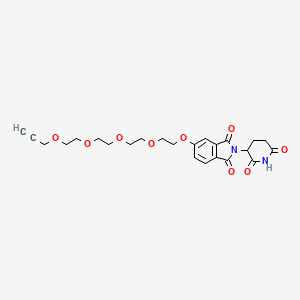
![(5-Bromo-[1,1'-biphenyl]-2-yl)boronic acid](/img/structure/B14763542.png)

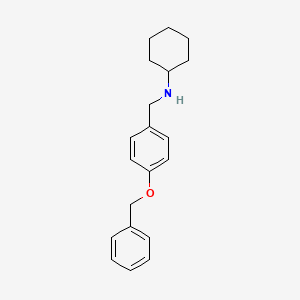
![Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B14763565.png)
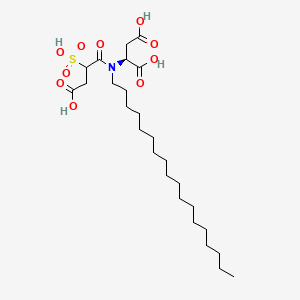


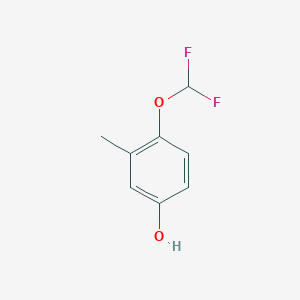
![5'-Dimethoxytrityloxy-5-[N-((tetramethylrhodaminyl)-aminohexyl)-3-acrylimido]-2'-deoxyuridine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite](/img/structure/B14763606.png)
